1-[(3-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane
Description
This compound (CAS: 941244-16-2) is a heterocyclic sulfonamide derivative featuring a 1,3,4-oxadiazole core, a 4-nitrobenzylsulfanyl substituent, and an azepane ring.
Properties
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)phenyl]-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S2/c26-25(27)18-10-8-16(9-11-18)15-31-21-23-22-20(30-21)17-6-5-7-19(14-17)32(28,29)24-12-3-1-2-4-13-24/h5-11,14H,1-4,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKQTMSOHAKURG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-[(3-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane features a complex structure that incorporates a 1,3,4-oxadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activities of compounds containing the 1,3,4-oxadiazole ring system have been extensively studied, particularly their antimicrobial, anti-inflammatory, and antiviral properties. The specific compound has shown promise in various experimental models.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties. A study on similar oxadiazole derivatives demonstrated their effectiveness against various bacterial strains. In particular, compounds with sulfanyl substitutions have shown enhanced activity due to their ability to disrupt bacterial cell walls and inhibit growth .
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has also been documented. Compounds similar to the one studied have been evaluated for their ability to inhibit pro-inflammatory cytokines in vitro. The presence of the sulfonyl group in the azepane structure may contribute to this activity by modulating inflammatory pathways .
Antiviral Activity
The ongoing research into the antiviral properties of oxadiazole derivatives has gained traction due to their potential as inhibitors for viral proteases. For instance, studies have highlighted that certain oxadiazole compounds can inhibit the main protease (Mpro) of SARS-CoV-2, which is crucial for viral replication. The most effective derivatives exhibited IC50 values in the low micromolar range .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship (SAR) analysis has shown that modifications on the oxadiazole ring significantly affect biological activity. For example:
- Substituents : The introduction of bulky groups such as benzyl increases binding affinity and inhibitory activity against enzymes like Mpro.
- Functional Groups : The presence of electron-withdrawing groups enhances biological potency by stabilizing reactive intermediates during interactions with biological targets .
Case Studies
- Antimicrobial Efficacy : A study investigating a series of 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl) compounds demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was attributed to its ability to penetrate bacterial membranes and disrupt metabolic processes .
- Antiviral Research : In a recent study focused on SARS-CoV-2 inhibitors, a derivative structurally similar to our compound displayed an IC50 value of 5.27 μM against Mpro, indicating strong potential for development as an antiviral agent .
Data Tables
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of sulfonamide-linked 1,3,4-oxadiazoles. Key structural analogs include:
3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-substituted propanamides (7a–q)
Synthesized by Rehman et al. (2018), these derivatives share the 1,3,4-oxadiazole and sulfonamide motifs but differ in substituents:
- Core Modifications : A piperidine ring replaces azepane, and the 4-chlorophenylsulfonyl group substitutes the 4-nitrobenzylsulfanyl group.
3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-2-[methylsulfanyl]quinazolin-4-one
This tankyrase inhibitor (PubChem ID: 46824343) shares the oxadiazole core but lacks sulfonamide linkages. It demonstrates moderate pharmacokinetic properties (bioavailability score: 9.3) compared to sulfonamide derivatives, highlighting the role of sulfonamide groups in target specificity .
Naphthalene-Oxadiazole Hybrids
Compounds like 1-(substituted)-2-({5-[(naphthalen-1/2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone exhibit antioxidant activity, emphasizing the versatility of oxadiazole-thioether linkages in diverse therapeutic applications .
Physicochemical and Pharmacological Properties
Key Findings from Comparative Studies
Azepane vs. Piperidine: The 7-membered azepane ring offers greater conformational flexibility than the 6-membered piperidine in 7a–q, which could influence binding kinetics .
Synthetic Pathways :
- The target compound likely follows a multi-step synthesis involving:
- Formation of the oxadiazole ring via cyclization of thiosemicarbazides.
- Sulfonylation of azepane under basic conditions (pH 9–10, Na₂CO₃) .
Toxicity and Selectivity: Derivatives with 4-ethoxyphenyl (7q) and 2-ethylphenyl (7k) substituents showed lower hemolytic toxicity, suggesting that bulky substituents may reduce non-specific interactions .
Q & A
Q. How can researchers ensure reproducibility in synthesizing and testing this compound across labs?
- Answer :
- Detailed protocols : Publish step-by-step procedures, including exact reagent grades (e.g., anhydrous solvents) and purification methods (e.g., column chromatography gradients) .
- Open data sharing : Deposit raw crystallographic data (e.g., CIF files) and NMR spectra in public repositories (e.g., Cambridge Structural Database) .
- Collaborative validation : Partner with independent labs to replicate key findings, addressing variables like humidity during crystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
